Indanofan 10 microg/mL in Cyclohexane
Description
Historical Trajectory of Indanofan Investigations in Chemical Science
The development of Indanofan can be traced back to research initiatives focused on creating novel herbicides. Mitsubishi Chemical Corporation played a pivotal role in its synthesis and the investigation of its biological activity. Initial studies and patent literature, such as patent EP0398258A2, laid the groundwork for understanding its chemical synthesis and core structure. The primary focus of early research was on its efficacy as a herbicide, exploring its mode of action, which involves the inhibition of very long-chain fatty acid biosynthesis in susceptible plants. illinois.edu This specific mechanism of action allows for its selective control of certain weed species. The S-enantiomer of Indanofan has been identified as the more herbicidally active stereoisomer. illinois.edu Over time, the availability of purified Indanofan has facilitated more detailed chemical and analytical investigations beyond its immediate agricultural applications.
Significance of Cyclohexane (B81311) as a Model Solvent in Organic Research: Implications for Solution-Phase Studies of Indanofan
Cyclohexane is a non-polar solvent that serves as a valuable medium for studying the intrinsic properties of organic molecules, largely due to its relatively inert nature and lack of strong intermolecular interactions with solutes. Its simple, non-aromatic cyclic structure provides a non-polar environment that minimizes solvent-induced electronic or structural perturbations of the solute molecule. This allows for the observation of a compound's fundamental spectroscopic and physical characteristics.
For a molecule like Indanofan, which possesses both polar (the dione (B5365651) group) and non-polar (the aromatic and aliphatic regions) functionalities, its behavior in cyclohexane can reveal insights into intramolecular interactions and the influence of its non-polar backbone. The low polarity of cyclohexane makes it an ideal solvent for techniques like UV-Vis and fluorescence spectroscopy, where solvent effects on electronic transitions are being investigated. Furthermore, its use in analytical standards, such as the 10 microg/mL solution, is predicated on its ability to dissolve non-polar compounds and its compatibility with chromatographic techniques like gas chromatography (GC).
Foundational Principles for Chemical Compound Studies in Non-Polar Media: Theoretical and Experimental Considerations for Indanofan
The study of compounds in non-polar media is governed by the principle of "like dissolves like," where non-polar solutes exhibit greater solubility in non-polar solvents. trajanscimed.com For Indanofan, its significant non-polar surface area contributes to its solubility in cyclohexane. The theoretical understanding of such solutions involves considering the weak van der Waals forces as the primary mode of interaction between the solute and solvent molecules.
Theoretical Considerations:
Solvatochromism: The influence of the solvent on the spectral properties of a molecule is known as solvatochromism. In a non-polar solvent like cyclohexane, the observed UV-Vis absorption and fluorescence spectra are considered to be close to the "gas-phase" spectra of the molecule, providing a baseline for understanding its electronic structure. Any shifts in spectral bands when moving to more polar solvents can then be attributed to specific solute-solvent interactions.
Conformational Analysis: The three-dimensional structure of a flexible molecule like Indanofan can be influenced by its solvent environment. In a non-polar solvent, intramolecular hydrogen bonding and other non-covalent interactions may be more pronounced compared to in polar solvents where solute-solvent interactions would compete. Computational modeling can be employed to predict the most stable conformation of Indanofan in a cyclohexane environment.
Experimental Considerations:
Spectroscopic Techniques: UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing Indanofan in cyclohexane.
UV-Vis Spectroscopy: The UV-Vis spectrum of Indanofan in cyclohexane would reveal the wavelengths of maximum absorption (λmax) corresponding to its electronic transitions. Studies on similar indan-1,3-dione derivatives in non-polar solvents show strong absorption bands in the UV and visible regions. researchgate.netnih.govresearchgate.net
NMR Spectroscopy: 1H and 13C NMR spectroscopy in a deuterated non-polar solvent would provide detailed information about the chemical environment of the protons and carbons in the Indanofan molecule, helping to confirm its structure. rsc.org
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are essential for separating and quantifying Indanofan. A 10 microg/mL solution in cyclohexane is well-suited for direct injection into a GC system, often coupled with a mass spectrometer (MS) for detection.
Overview of Current Research Paradigms and Methodological Considerations for Indanofan in Cyclohexane Solution
Current research involving solutions like "Indanofan 10 microg/mL in Cyclohexane" primarily falls under the umbrella of analytical chemistry, particularly for residue analysis and quality control. The availability of such a certified reference material is fundamental for the validation of analytical methods. lgcstandards.com
Methodological Considerations:
Quantitative Analysis: The accurate determination of Indanofan concentrations, for instance in environmental or agricultural samples, relies on the use of a calibrated analytical method. A standard solution of known concentration, such as 10 microg/mL, is used to create a calibration curve. Gas chromatography with mass spectrometry (GC-MS) is a common technique for the quantitative analysis of non-polar pesticides. beilstein-journals.org
Method Validation: Any analytical method for Indanofan must be validated to ensure its accuracy, precision, linearity, and limits of detection and quantification. pcdn.coscispace.com This involves a series of experiments using the certified reference material. The stability of the Indanofan solution in cyclohexane under various storage conditions is also a critical parameter to be assessed during method validation.
Matrix Effects: When analyzing real-world samples, the presence of other compounds (the matrix) can interfere with the detection of Indanofan. The use of a clean solvent like cyclohexane for the standard solution helps in assessing and correcting for these matrix effects.
While specific research focusing solely on the fundamental properties of a 10 microg/mL solution of Indanofan in cyclohexane is not abundant in publicly available literature, the principles and methodologies described above form the basis of its use and study. Future research could explore the photophysical properties of Indanofan in cyclohexane in greater detail, including fluorescence quantum yield and lifetime measurements, to provide a more complete picture of its behavior in a non-polar environment.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17ClO3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione |
InChI |
InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
QFKBKIHGOCXEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Advanced Methodologies for Indanofan Analysis and Quantification in Cyclohexane
Spectroscopic Characterization Techniques for Indanofan in Cyclohexane (B81311) Solution
Spectroscopic methods are indispensable for elucidating the structural and chemical properties of Indanofan in solution. These techniques provide insights into its molecular structure, interactions with the solvent, and potential transformation products.
Elucidation of Indanofan's Molecular Conformations and Dynamics via High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed atomic-level information about a molecule's structure and dynamics in solution. nih.gov For a 10 microg/mL solution of Indanofan in cyclohexane, ¹H and ¹³C NMR experiments are crucial for confirming the compound's identity and understanding its conformational preferences in a non-polar environment.
The cyclohexane solvent, being non-polar, minimizes specific solute-solvent interactions, allowing the intrinsic conformational dynamics of the Indanofan molecule to be observed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, respectively, providing unambiguous resonance assignments. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, offering critical data for determining the three-dimensional structure and preferred conformations of Indanofan in the cyclohexane solution. nih.gov The analysis of coupling constants and chemical shifts provides further insight into dihedral angles and the electronic environment of the nuclei.
Table 1: Hypothetical ¹H NMR Spectral Data for Key Protons of Indanofan in Cyclohexane-d12
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.20 - 7.50 | m | - |
| Methylene (B1212753) H (CH₂) | 2.90 | t | 7.5 |
| Methine H (CH) | 3.50 | q | 6.8 |
| Alkyl H | 1.25 - 1.60 | m | - |
Note: Data is representative and intended for illustrative purposes.
Application of High-Resolution Mass Spectrometry for Investigating Reaction Intermediates and Degradation Products of Indanofan in Cyclohexane
High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying and characterizing trace-level compounds, making it ideal for studying the reaction intermediates and degradation products of Indanofan. rsc.org Techniques such as Time-of-Flight (TOF) or Orbitrap MS provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. nih.gov
When Indanofan in cyclohexane is subjected to stress conditions (e.g., UV light, heat, or oxidative stress), various degradation products may form. By coupling HRMS with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), each component in the stressed sample can be isolated and analyzed. The mass spectrometer provides the molecular weight of the parent ion and, through fragmentation analysis (MS/MS), yields structural information about the molecule. researchgate.net This allows for the confident identification of metabolites, isomers, and other transformation products, even when authentic standards are unavailable. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Analyzing Intermolecular Interactions and Solvation Shells of Indanofan in Cyclohexane
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information on the functional groups present in Indanofan and its interactions with the surrounding cyclohexane solvent molecules. These techniques probe the vibrational modes of molecules, which are sensitive to their chemical environment.
In a 10 microg/mL solution, the primary challenge is the low concentration of the analyte relative to the solvent. However, FT-IR can detect characteristic vibrations of Indanofan's functional groups, such as C=O (carbonyl) and C-Cl (chloro) stretches. Shifts in the position and shape of these bands compared to the solid state can indicate the nature of solute-solvent interactions. Cyclohexane, as a non-polar solvent, is expected to have weak, non-specific van der Waals interactions with Indanofan.
FT-Raman spectroscopy is particularly advantageous for samples in non-polar organic solvents and can provide complementary information. irdg.org The Raman spectrum of cyclohexane has well-defined peaks that can be used as internal standards. irdg.org Subtle changes in the vibrational modes of both Indanofan and cyclohexane can be monitored to understand the formation of the solvation shell around the analyte molecule. asianpubs.orgkarazin.ua
Table 2: Key Vibrational Frequencies for Indanofan and Cyclohexane
| Molecule | Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Indanofan (Hypothetical) | C=O Stretch | ~1710 | ~1705 |
| Indanofan (Hypothetical) | Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 |
| Indanofan (Hypothetical) | C-Cl Stretch | ~750 | ~745 |
| Cyclohexane | C-H Stretch | 2853, 2924 | 2853, 2924 |
| Cyclohexane | CH₂ Scissoring | 1444 | 1444 |
| Cyclohexane | Ring Breathing | - | 802 |
Note: Frequencies are typical and may vary based on the specific molecular environment.
Advanced UV-Vis Spectrophotometric Approaches for Quantitative Determination of Indanofan in Cyclohexane
UV-Vis spectrophotometry is a robust, simple, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range. amazonaws.com The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte in a solution. ijpra.com
To determine the concentration of Indanofan in cyclohexane, a wavelength of maximum absorbance (λmax) must first be identified by scanning a solution of known concentration across the UV-Vis spectrum. researchgate.net A calibration curve is then constructed by measuring the absorbance of several standard solutions of Indanofan in cyclohexane at varying, known concentrations. The absorbance of the 10 microg/mL sample is then measured at the same λmax, and its concentration is determined by interpolation from the calibration curve. Derivative spectrophotometry can be employed to resolve overlapping spectral bands and enhance the sensitivity and specificity of the analysis, particularly in the presence of interfering substances. rfppl.co.in
Table 3: Example Calibration Data for Indanofan in Cyclohexane at λmax
| Concentration (microg/mL) | Absorbance (AU) |
| 2.5 | 0.152 |
| 5.0 | 0.305 |
| 7.5 | 0.458 |
| 10.0 | 0.610 |
| 15.0 | 0.915 |
Note: This table presents hypothetical data to illustrate a linear calibration curve (R² > 0.999).
Chromatographic Separation and Purity Assessment Methodologies for Indanofan in Cyclohexane Matrices
Chromatographic techniques are fundamental for separating Indanofan from the cyclohexane matrix and any potential impurities or degradation products, allowing for accurate purity assessment and quantification.
Optimization of Gas Chromatography Parameters for Trace Indanofan Analysis in Non-Polar Solutions
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like Indanofan, especially when dissolved in a volatile, non-polar solvent such as cyclohexane. The selection of the GC column's stationary phase is the most critical parameter for achieving good separation. greyhoundchrom.com For a non-polar analyte in a non-polar solvent, a non-polar or intermediate-polarity column is typically chosen. A column like a DB-624, which has a (6% cyanopropyl-phenyl)-dimethylpolysiloxane stationary phase, is effective for separating a wide range of compounds. researchgate.net
Optimization of GC parameters involves adjusting the oven temperature program, carrier gas flow rate, injection volume, and detector settings to achieve sharp peaks, good resolution, and high sensitivity for trace analysis. A flame ionization detector (FID) is commonly used for organic compounds, offering excellent sensitivity. For enhanced selectivity and lower detection limits, a mass spectrometer (MS) can be used as the detector (GC-MS). scirp.org
Table 4: Optimized Gas Chromatography (GC-FID) Parameters for Indanofan Analysis
| Parameter | Optimized Value |
| Column | |
| Stationary Phase | 6% Cyanopropyl-phenyl 94% Dimethylpolysiloxane (e.g., DB-624) |
| Dimensions | 30 m x 0.32 mm ID, 1.8 µm film thickness |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 20 °C/min to 260 °C (hold 5 min) |
| Gas Flows | |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
Note: These parameters are representative and would require validation for the specific application.
High-Performance Liquid Chromatography Applications for Multi-Component Systems Containing Indanofan
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of multi-component mixtures due to its high resolution, sensitivity, and speed. researchgate.netnih.gov In the context of analyzing Indanofan in a solution like cyclohexane, especially when other agrochemicals or impurities might be present, HPLC methods are indispensable. hitachi-hightech.com The primary goal is to achieve adequate separation of Indanofan from other components to allow for accurate quantification. nih.gov
The separation process in HPLC is highly dependent on several factors, including the choice of the stationary phase (column), mobile phase composition, and detector type. researchgate.net For a nonpolar solvent matrix like cyclohexane containing a compound such as Indanofan, a reversed-phase HPLC system is commonly employed. A typical setup would involve a C18 column, which has a nonpolar stationary phase. nih.gov The mobile phase would likely consist of a mixture of a polar solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control pH. researchgate.netmdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively separate multiple components with varying polarities in a reasonable timeframe. mdpi.com
Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, as these are sensitive to compounds with chromophores, like Indanofan. hitachi-hightech.commdpi.com For instance, a method might specify detection at a particular wavelength where Indanofan absorbs strongly and interference from other components is minimal. researchgate.net In cases requiring higher specificity, particularly in complex matrices, HPLC coupled with Mass Spectrometry (LC-MS) can be utilized to confirm the identity of the peaks based on their mass-to-charge ratio. nih.gov
The development of a robust HPLC method for a multi-component system involves optimizing these parameters to ensure that all target analytes are well-resolved from each other and from any matrix components. This systematic approach, sometimes guided by Quality by Design (QbD) principles, ensures the method is reliable for its intended purpose. mdpi.com
Development and Validation of Analytical Methods for Indanofan in Cyclohexane for Research Purposes
The development and subsequent validation of an analytical method are crucial steps to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. jddtonline.infoglobalresearchonline.net This process provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined specifications and quality attributes. researchgate.net For quantifying Indanofan in cyclohexane, this involves creating a specific, accurate, and precise method.
The initial phase of method development involves selecting the appropriate analytical technique, which for Indanofan quantification is often HPLC. jddtonline.info This includes screening different columns, mobile phase compositions, and detector settings to achieve the desired separation and sensitivity. Once a promising method is established, it must undergo rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comhumanjournals.com
Validation confirms that the method is suitable for its intended use, which in a research context could be quantifying Indanofan in stability studies, degradation kinetics, or formulation analysis. ikev.org The validation process assesses a range of performance characteristics, which are discussed in detail in the following section.
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness for Indanofan Analysis
Method validation is a systematic process that establishes the performance characteristics of an analytical procedure. scispace.com For the analysis of Indanofan in cyclohexane, the following parameters are essential: globalresearchonline.netresearchgate.net
Specificity: This ensures that the analytical signal is solely from Indanofan and not from any other components that might be present, such as impurities, degradation products, or the cyclohexane matrix itself. globalresearchonline.net It is demonstrated by analyzing blank samples (cyclohexane) and spiked samples to show a lack of interfering peaks at the retention time of Indanofan. apvma.gov.au
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of Indanofan over a specified range. cipac.org This is typically evaluated by analyzing a series of standard solutions of Indanofan in cyclohexane at a minimum of five different concentrations. The results are plotted as response versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 (e.g., >0.99) indicates good linearity. scispace.comcipac.org
Accuracy: Accuracy refers to the closeness of the measured value to the true value. ikev.org It is often assessed by performing recovery studies. This involves adding a known amount of Indanofan standard to a sample matrix (cyclohexane) and analyzing it. The percentage of the added analyte that is recovered is calculated. Accuracy should be assessed at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). apvma.gov.au
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval of time. ikev.org
Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment. ikev.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of Indanofan that can be detected but not necessarily quantified with acceptable accuracy and precision. scispace.com The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. globalresearchonline.net These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. scispace.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org For an HPLC method, this could involve slightly varying the mobile phase composition, pH, flow rate, or column temperature. scispace.com
Table 1: Typical Acceptance Criteria for HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2%Intermediate Precision: ≤ 2% |
| Robustness | RSD of results should be within acceptable limits after minor changes. |
Establishment of Indanofan Reference Standards and Their Application in Research
An analytical reference standard is a highly purified and well-characterized substance used for quantitative analysis, identification, and calibration. pharmaguideline.com For accurate research on Indanofan, the availability of a certified reference material (CRM) or a well-characterized in-house working standard is essential. fujifilm.com
Reference standards for Indanofan can be procured from authorized sources that provide a certificate of analysis detailing its purity and characterization data. pharmaguideline.com These primary standards are stored under specific conditions to prevent degradation, often in airtight containers protected from light and moisture. pharmaguideline.com
In many laboratories, "working standards" are prepared from the primary reference standard for routine use. pharmaguideline.comepa.gov The preparation of a working standard involves selecting an approved batch of the material and comparing its identity and purity against the primary reference standard using methods like HPLC or spectroscopy. pharmaguideline.com
The application of Indanofan reference standards in research is fundamental:
Calibration: They are used to prepare calibration curves to determine the concentration of Indanofan in unknown samples. epa.gov
Method Validation: Reference standards are crucial for assessing accuracy, precision, and linearity during method validation. nih.gov
Identity Confirmation: The retention time and spectral data of an unknown peak in a chromatogram can be compared to that of the reference standard to confirm the identity of Indanofan.
The proper management and use of reference standards are critical for ensuring the quality and integrity of the analytical data generated in any research involving Indanofan. nih.gov
Advanced Electrochemical Methods for Characterizing Redox Behavior of Indanofan in Non-Aqueous Media
Electrochemical methods offer a powerful means to investigate the redox (reduction-oxidation) properties of molecules like Indanofan. Performing these studies in non-aqueous media, such as cyclohexane or more commonly, polar aprotic solvents like acetonitrile or dimethyl sulfoxide (B87167), is essential because many organic compounds are insoluble in water and water itself can interfere with the electrochemical reactions of interest. ethernet.edu.ete-kemsciences.com The choice of a non-aqueous solvent creates a wider potential window, allowing for the study of redox processes that would be obscured by the decomposition of water. ethernet.edu.et
Cyclic Voltammetry (CV) is a primary technique used for this purpose. In a CV experiment, the potential applied to a working electrode is scanned linearly from a starting potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides valuable information about the redox processes.
For Indanofan in a suitable non-aqueous solvent containing a supporting electrolyte (like tetrabutylammonium (B224687) hexafluorophosphate), a CV experiment could reveal:
Redox Potentials: The potentials at which Indanofan is oxidized and reduced. These are indicated by the positions of the anodic and cathodic peaks in the voltammogram. e-kemsciences.com
Reversibility: The reversibility of the electron transfer process. A chemically reversible process will show a corresponding oxidation peak for every reduction peak, with specific relationships between peak currents and potentials. e-kemsciences.com
Reaction Mechanisms: The shape and characteristics of the voltammogram can provide insights into the mechanism of the redox reaction, such as whether it involves single or multiple electron transfers, or if it is coupled to chemical reactions. e-kemsciences.com
The data obtained from these advanced electrochemical studies are crucial for understanding the electronic properties of Indanofan, which can be relevant to its mechanism of action, degradation pathways, and potential for development of electrochemical sensors for its detection.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Acetonitrile |
| Cyclohexane |
| Dimethyl Sulfoxide |
| Indanofan |
| Methanol |
Chemical Reactivity, Transformation Kinetics, and Degradation Pathways of Indanofan in Cyclohexane Solution
Photochemical Transformations and Quantum Yield Determinations of Indanofan in Cyclohexane (B81311) under Controlled Irradiation
The photochemical transformation of pesticides is a critical degradation pathway that determines their environmental persistence. When a chemical like Indanofan absorbs light energy, it can undergo direct photolysis, leading to the cleavage of chemical bonds and the formation of various degradation products. nih.gov The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. wikipedia.org
The photochemical degradation of Indanofan in cyclohexane would likely proceed via pseudo-first-order kinetics. walisongo.ac.id The process would be initiated by the absorption of photons in the UV spectrum, leading to the excitation of the Indanofan molecule. This excited state could then undergo several deactivation pathways, including bond scission. Given Indanofan's structure, which includes a chlorinated phenyl group and an indene-1,3-dione moiety, potential photochemical reactions could involve the homolytic cleavage of the carbon-chlorine bond, a common pathway for chlorinated organic compounds. nih.gov This would generate radical species that could subsequently react with the cyclohexane solvent or other Indanofan molecules, leading to a cascade of reactions and the formation of various transformation products. However, without specific experimental data, the exact transformation products and the quantum yield remain undetermined.
Thermal Stability and Decomposition Kinetics of Indanofan in Non-Polar Solvents
The thermal stability of a chemical compound is a crucial factor for its safe handling, storage, and for understanding its fate in environments subjected to elevated temperatures. The study of thermal decomposition kinetics provides essential data, such as activation energy and reaction rate constants, which describe how quickly a compound degrades at a given temperature.
While comprehensive studies on the thermal decomposition of Indanofan are limited, the principles can be understood from research on other complex organic molecules and pesticides. researchgate.netrsc.org Methodologies such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are typically employed to investigate thermal behavior. These techniques measure changes in mass and heat flow as a function of temperature, allowing for the determination of decomposition temperatures and the energy released or absorbed during the process.
The thermal decomposition of a complex molecule like Indanofan is expected to yield a mixture of gaseous and solid by-products. The specific mechanism and resulting products are highly dependent on the temperature and the presence of oxygen. Studies on other pesticides, such as chlorpyrifos, have shown that thermal decomposition under inert conditions can produce compounds like ethylene (B1197577) and 3,5,6-trichloro-2-pyridinol, while oxidative conditions lead to the formation of sulfur dioxide and other toxicants. rsc.org
For Indanofan, potential thermal decomposition pathways in an inert cyclohexane environment could involve the cleavage of the weakest bonds within its structure. This might include the opening of the oxirane (epoxide) ring, cleavage of the bond connecting the side chain to the indene (B144670) ring system, or the scission of the carbon-chlorine bond. The decomposition of wood-based materials, for example, shows the formation of smaller phenolic and acidic compounds at elevated temperatures. cetjournal.it Similarly, Indanofan's decomposition would likely result in smaller, more volatile fragments as well as larger, potentially polymeric or carbonaceous residues. Without experimental analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) of the decomposition products, the exact by-products of Indanofan's thermal degradation remain speculative. cetjournal.itnih.gov
The rate of chemical degradation is strongly influenced by temperature. Generally, an increase in temperature leads to a higher rate of reaction, a principle described by the Arrhenius equation. lsu.edumdpi.com This relationship is critical for predicting the stability and shelf-life of a chemical. For many pesticides and organic compounds, degradation follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.comresearchgate.net
Although specific kinetic data for Indanofan degradation in cyclohexane is not available, the expected trend is that the degradation rate constant (k) would increase with rising temperature. This would lead to a corresponding decrease in the half-life (t½) of the compound in the solution. The activation energy for the degradation process, which represents the energy barrier that must be overcome for the reaction to occur, could be determined by measuring the rate constant at several different temperatures. nih.gov
The following interactive table illustrates the hypothetical relationship between temperature and the first-order degradation kinetics of a compound like Indanofan in cyclohexane.
Oxidative and Reductive Pathways of Indanofan in Aprotic Environments
In aprotic, non-polar environments like cyclohexane, oxidative degradation can occur, particularly in the presence of initiators such as heat, light, or trace metal ions. These processes often proceed through free-radical mechanisms. For a chlorinated pesticide like Indanofan, oxidative pathways could be initiated by the abstraction of a hydrogen atom from the molecule or the solvent, or by the homolytic cleavage of the C-Cl bond.
Studies on the oxidative degradation of other chlorinated aromatic compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have identified intermediates like 2,4-dichlorophenol, indicating that cleavage of side chains and reactions on the aromatic ring are possible pathways. nih.gov In the context of Indanofan in cyclohexane, reactive oxygen species, if present, could attack the electron-rich aromatic rings or the indene structure, leading to hydroxylation, ring-opening, or further degradation into smaller acidic and aldehydic compounds.
Reductive pathways are less common in such environments unless a specific reducing agent is introduced. Reductive dechlorination, for instance, is a known degradation pathway for chlorinated pesticides but typically occurs under anaerobic conditions mediated by microbial action or specific chemical reductants, none of which are specified in this context. Therefore, in a simple solution of Indanofan in cyclohexane under normal atmospheric conditions, oxidative degradation is a more plausible abiotic transformation pathway than reduction.
Studies on the Interaction of Indanofan with Specific Reagents and Co-solutes in Cyclohexane for Non-Biological Applications
Detailed research findings on the interaction of Indanofan with specific chemical reagents or co-solutes within a cyclohexane matrix for non-biological applications are not documented in the available scientific literature. Such studies would be relevant for understanding potential synthetic modifications of the molecule or for developing degradation technologies. The reactivity would be dictated by the functional groups present in Indanofan: the dione (B5365651), the epoxide ring, the chlorinated aromatic ring, and the ethyl group. Reagents targeting these specific moieties could potentially be used to alter the molecule's structure and properties.
Investigation of Catalytic Effects on Indanofan Reactions in Cyclohexane Systems, excluding biological catalysis
Catalysis can significantly accelerate the degradation of pesticides. In non-biological systems, this often involves photocatalysis or catalysis by transition metals.
Photocatalysis: Semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied for the degradation of organic pollutants. When irradiated with UV light, these materials generate highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can non-selectively oxidize a wide range of organic molecules, leading to their mineralization into CO₂, water, and inorganic acids. The photochemical degradation of chlorinated paraffins, for example, has been shown to be initiated by hydroxyl radicals generated under UV irradiation. nih.gov It is plausible that a TiO₂/UV system could effectively degrade Indanofan in cyclohexane, although the efficiency might be influenced by the non-polar nature of the solvent.
Metal Catalysis: Transition metals and their oxides can also catalyze degradation reactions. For instance, molybdenum oxide on a titania support (MoOx/TiO₂) has been investigated for the photocatalytic oxidative dehydrogenation of cyclohexane itself. dntb.gov.ua Such catalysts could potentially activate Indanofan, making it more susceptible to oxidation or other transformations. The specific catalytic effect would depend on the metal, its oxidation state, and the support material used. Without dedicated studies on Indanofan, the efficacy and mechanisms of such catalytic systems remain speculative.
Computational and Theoretical Chemistry Approaches for Indanofan Cyclohexane Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Indanofan's Electronic Structure and Reactivity Profiles in Cyclohexane (B81311)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules. In a hypothetical study of Indanofan in cyclohexane, these methods could provide valuable insights.
Electronic Structure: Calculations could determine the molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential of Indanofan. The non-polar nature of cyclohexane would likely have a minimal effect on the fundamental electronic structure of Indanofan compared to a polar solvent, but subtle changes in orbital energies and charge distribution could still be investigated.
Reactivity Profiles: Reactivity descriptors such as Fukui functions and local softness could be calculated to predict the most likely sites for nucleophilic and electrophilic attack on the Indanofan molecule. The implicit solvent model of cyclohexane in these calculations would help to understand how the non-polar environment influences these reactivity indices.
A hypothetical data table summarizing such results might look like this:
| Computational Method | Basis Set | Solvent Model | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-311++G(d,p) | PCM (Cyclohexane) | -6.5 | -1.2 | 2.5 |
| MP2 | aug-cc-pVTZ | PCM (Cyclohexane) | -6.8 | -1.0 | 2.7 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Molecular Dynamics Simulations for Understanding Solvation Dynamics and Conformational Landscapes of Indanofan in Cyclohexane
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of an Indanofan molecule in a box of explicit cyclohexane molecules.
Solvation Dynamics: MD simulations would reveal how cyclohexane molecules arrange themselves around the Indanofan solute. Radial distribution functions could be calculated to understand the solvation shell structure. The non-polar nature of cyclohexane would lead to solvation primarily driven by van der Waals interactions.
Conformational Landscapes: Indanofan possesses rotational degrees of freedom. MD simulations could explore the conformational landscape of Indanofan in cyclohexane, identifying the most stable conformers and the energy barriers between them. The flexibility of the indan (B1671822) and oxirane rings, as well as the orientation of the chlorophenyl group, would be of particular interest. The chair and boat conformations of the cyclohexane solvent molecules themselves are well-understood phenomena. youtube.commaricopa.edulibretexts.orglibretexts.orgslideshare.net
Prediction of Spectroscopic Properties and Spectral Interpretations for Indanofan in Cyclohexane Solution
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of Indanofan. github.ionih.gov Comparing the predicted spectra in a simulated cyclohexane environment to experimental spectra would aid in the structural elucidation and conformational analysis of Indanofan in this solvent.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum of Indanofan in cyclohexane. This would provide information about the electronic transitions and could help in understanding the photostability of the compound in this non-polar medium.
A hypothetical table of predicted spectroscopic data could be:
| Nucleus | Predicted Chemical Shift (ppm) - Gas Phase | Predicted Chemical Shift (ppm) - Cyclohexane |
| ¹H (specific proton) | 7.2 | 7.1 |
| ¹³C (specific carbon) | 128.5 | 128.3 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Development of Structure-Reactivity Relationships for Indanofan Based on Computational Models in Non-Biological Contexts
Structure-reactivity relationships (SRRs) aim to correlate the molecular structure of a compound with its chemical reactivity. In a non-biological context, this could involve studying the reactivity of Indanofan with other chemical species in cyclohexane.
Computational models could be used to calculate descriptors such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and electrostatic potentials for a series of Indanofan derivatives. These descriptors could then be correlated with experimentally determined reaction rates for a specific reaction in cyclohexane, leading to a quantitative structure-reactivity relationship (QSRR) model.
Theoretical Modeling of Degradation Pathways and Reaction Intermediates for Indanofan in Cyclohexane
Theoretical modeling can be a powerful tool to investigate the potential degradation pathways of Indanofan in a cyclohexane environment, for instance, under photochemical or thermal stress.
Reaction Mechanisms: Computational methods could be used to propose and evaluate different degradation pathways, such as ring-opening of the oxirane moiety or reactions involving the chlorophenyl group. The transition states and reaction intermediates for each proposed step could be calculated to determine the most energetically favorable pathway.
Intermediate Identification: The calculated properties (e.g., energies, geometries, and spectroscopic signatures) of potential reaction intermediates could aid in their experimental identification. For example, the pyrolysis of cyclohexane-containing polymers has been studied using reactive force field molecular dynamics, which could be a relevant approach for Indanofan. mdpi.com
Environmental Behavior and Abiotic Transformation of Indanofan Excluding Biological Effects and Human Exposure
Sorption and Desorption Dynamics of Indanofan in Model Abiotic Environmental Compartments (e.g., soil components, sediments)
Detailed research findings and quantitative data on the sorption and desorption dynamics of Indanofan in various abiotic environmental compartments are not available in the reviewed literature. To characterize these processes, studies would need to determine key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Freundlich adsorption coefficient (Kf) for Indanofan in different soil and sediment types. Such data are crucial for predicting the mobility and distribution of the compound in the environment. chemsafetypro.comnih.gov The extent of sorption is generally influenced by the physicochemical properties of the herbicide and the characteristics of the soil, including organic matter content, clay percentage, and pH. farmlandbirds.net
Transport and Leaching Potential of Indanofan in Simulated Geochemical Systems
Specific studies modeling the transport and leaching potential of Indanofan in simulated geochemical systems could not be located. An assessment of leaching potential would require data from laboratory column leaching studies or field lysimeter experiments, which would quantify the movement of Indanofan through different soil profiles under various conditions (e.g., rainfall, soil texture). isws.org.innih.govmdpi.com Without such studies, the potential for Indanofan to contaminate groundwater remains unquantified. The mobility of a pesticide in soil is intrinsically linked to its sorption characteristics; compounds with low sorption coefficients are generally more prone to leaching. chemsafetypro.com
Photodegradation Mechanisms and Rates of Indanofan under Simulated Environmental Conditions (e.g., aquatic, atmospheric)
There is a lack of specific data concerning the photodegradation mechanisms and rates of Indanofan. Photodegradation is a key abiotic process that can break down chemical compounds through the action of sunlight. nih.gov Research in this area would typically involve determining the half-life of Indanofan in aqueous solutions and on soil surfaces when exposed to simulated sunlight, and identifying the resulting transformation products. nih.govekb.eg The rate of photodegradation can be influenced by environmental factors such as water pH, the presence of natural photosensitizers like humic substances, and light intensity. nih.gov
Volatilization Characteristics and Atmospheric Fate Modeling of Indanofan from Non-Biological Solutions
Quantitative data on the volatilization characteristics of Indanofan, such as its vapor pressure and Henry's Law Constant, are not available in the public scientific literature. nist.govepa.gov These parameters are essential for modeling the atmospheric fate of the compound. rivm.nlusda.gov Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere, representing a potential pathway for long-range transport. rivm.nl Atmospheric fate modeling would use these physical-chemical properties to predict the persistence and dispersion of Indanofan in the air.
Abiotic Transformation Pathways of Indanofan in the Environment
Specific research identifying the abiotic transformation pathways of Indanofan, such as hydrolysis, is not publicly available. Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for many pesticides, particularly under specific pH and temperature conditions. researchgate.netnih.gov Elucidating these pathways would involve laboratory studies to identify the breakdown products formed under different environmental conditions and to determine the rate of transformation. researchgate.netnih.gov Without this information, a complete picture of the environmental persistence and fate of Indanofan cannot be constructed.
Potential Non Clinical and Industrial Applications of Indanofan Research
Indanofan as a Reference Standard in Analytical Chemistry for Environmental or Industrial Monitoring
Indanofan, in its pure form, serves as a certified reference material for analytical chemistry. fujifilm.comfujifilm.com This designation is crucial for its application in environmental and industrial monitoring, particularly for the detection and quantification of pesticide residues. fssai.gov.in
In environmental monitoring, analytical laboratories utilize Indanofan standards to develop and validate methods for detecting its presence in various environmental matrices, such as soil, water, and agricultural products. env.go.jpjelsciences.comnih.govepa.govamecj.com The availability of a certified reference material ensures the accuracy and reliability of these analytical methods, which are essential for assessing environmental contamination and ensuring compliance with regulatory limits. fssai.gov.inenv.go.jp
Similarly, in industrial hygiene, Indanofan can be used as a reference standard to monitor workplace environments where the herbicide is manufactured or handled. This allows for the accurate measurement of potential worker exposure to the compound, ensuring that appropriate safety measures are in place to mitigate health risks. The use of such standards is a fundamental aspect of good laboratory practice and is vital for ensuring the quality and comparability of data across different laboratories and over time.
Key Analytical Techniques for Indanofan Monitoring:
| Technique | Application | Reference |
| Gas Chromatography (GC) | Separation and detection of volatile and semi-volatile compounds. | jelsciences.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. | amecj.com |
| Mass Spectrometry (MS) | Identification and structural elucidation of compounds. | jelsciences.com |
Exploration of Indanofan's Utility as a Precursor or Component in Advanced Materials Synthesis
While specific research on the use of Indanofan in advanced materials synthesis is not extensively documented, the chemical structure of its core component, indan-1,3-dione, suggests potential applications in this field. Indan-1,3-dione derivatives are recognized as versatile building blocks in organic chemistry and have been investigated for their utility in the development of novel materials with specific electronic and optical properties. nih.govnih.govnih.govmdpi.com
The indan-1,3-dione scaffold is known to be an electron acceptor, a property that is highly desirable in the design of materials for organic electronics, such as organic solar cells and light-emitting diodes. nih.govnih.gov Furthermore, derivatives of indan-1,3-dione have been explored in the field of photopolymerization, where they can act as photoinitiators. nih.govnih.govresearchgate.net These applications are based on the ability of the indan-1,3-dione moiety to participate in photochemical reactions.
Given that Indanofan is a substituted indan-1,3-dione, it is conceivable that it could be modified or used as a precursor to synthesize more complex molecules for materials science applications. Further research would be needed to explore how the specific substitutions on the Indanofan molecule influence its electronic and photochemical properties and to determine its suitability for use in advanced materials.
Investigation of Indanofan's Role in Specific Chemical Manufacturing Processes or as an Industrial Additive
Currently, there is a lack of publicly available information detailing the use of Indanofan as a direct additive in industrial manufacturing processes outside of its role as an active ingredient in herbicide formulations. However, the chemical properties of the indan-1,3-dione class of compounds, to which Indanofan belongs, suggest potential areas for investigation.
Derivatives of indan-1,3-dione have been utilized in the synthesis of dyes and pigments. nih.gov The chromophoric properties of these molecules could potentially be leveraged in various industrial applications, such as in the formulation of specialty inks or coatings. The specific coloration and light-fastness of any such dyes derived from Indanofan would need to be experimentally determined.
Another potential, though speculative, application could be in the development of specialized polymers. The indan-1,3-dione structure can be incorporated into polymer chains, potentially imparting unique thermal or mechanical properties to the resulting material. nih.gov Whether the specific structure of Indanofan would offer any advantages in this context would be a subject for future research.
Research on Indanofan's Potential in Novel Solvent Systems Beyond Biological Applications
The formulation of Indanofan at 10 microg/mL in cyclohexane (B81311) is primarily for analytical purposes. Cyclohexane is a non-polar solvent, and this solution would be suitable for techniques like gas chromatography where volatility and solubility in a non-aqueous medium are important.
Beyond its use as a solvent for analytical standards, research into the behavior of Indanofan in other non-aqueous solvent systems could be of interest for various chemical applications. The solubility and stability of Indanofan in a range of organic solvents would be important parameters for any synthetic chemistry application where it might be used as a reactant or precursor.
While there is no specific research on Indanofan in novel solvent systems for non-biological applications, the broader field of non-aqueous chemistry is continually exploring new solvent systems to control reaction pathways and product selectivity. researchgate.netyoutube.com Understanding the behavior of Indanofan in such systems could open up new avenues for its use in chemical synthesis.
Properties of Cyclohexane as a Solvent for Indanofan:
| Property | Value |
| Chemical Formula | C₆H₁₂ |
| Molar Mass | 84.16 g/mol |
| Density | 0.779 g/mL |
| Boiling Point | 80.74 °C |
| Polarity | Non-polar |
Development of Novel Synthetic Methodologies Utilizing Indanofan as a Reagent in Non-Biological Syntheses
The indan-1,3-dione scaffold is a well-established and versatile building block in organic synthesis. nih.govnih.govmdpi.comresearchgate.net Its chemical reactivity allows for a wide range of transformations, making it a valuable starting material for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.netnih.govorganic-chemistry.org
The presence of the reactive methylene (B1212753) group between the two carbonyl groups in the indan-1,3-dione core makes it susceptible to a variety of chemical reactions, including:
Knoevenagel Condensation: Reaction with aldehydes and ketones to form new carbon-carbon bonds. nih.govmdpi.comencyclopedia.pub
Michael Addition: Addition to α,β-unsaturated carbonyl compounds. nih.gov
Alkylation and Arylation: Introduction of alkyl or aryl groups at the 2-position. organic-chemistry.org
As Indanofan is a derivative of indan-1,3-dione, it possesses this reactive core. This suggests that Indanofan itself could be utilized as a reagent or building block in the synthesis of novel compounds. The existing substituents on the Indanofan molecule could be used to direct further chemical modifications or could be altered to introduce new functionalities. This could lead to the development of new synthetic methodologies and the creation of a diverse range of molecules with potentially interesting chemical and physical properties for non-biological applications. While specific examples of such synthetic methodologies using Indanofan are not yet prevalent in the literature, the foundational chemistry of its core structure points to a rich area for future exploration. nih.govorganic-chemistry.org
Emerging Research Directions and Future Challenges in Indanofan Studies in Cyclohexane Media
Overcoming Analytical Hurdles in High-Throughput Screening of Indanofan Reactions in Non-Polar Solutions
Recent advancements in HTS technology offer potential solutions. For instance, the development of nanomole-scale reaction screening allows for a massive reduction in the consumption of precious substrates, with as little as 0.02 milligrams of material per reaction. scienceintheclassroom.org This is particularly advantageous when studying the reactions of a compound like Indanofan. Furthermore, the use of high-precision nanoliter robotics can handle viscous solutions or suspensions, which may be relevant for certain Indanofan reaction mixtures in cyclohexane (B81311). scienceintheclassroom.org
To overcome the analytical challenges, researchers are exploring novel ionization techniques for mass spectrometry that are more amenable to non-polar analytes. The integration of high-performance liquid chromatography-mass spectrometry (LC-MS) with Multiple Injection Single Experimental Run (MISER) analysis allows for rapid, label-free analysis of diverse reaction products. scienceintheclassroom.org The choice of solvent is also a key consideration. While cyclohexane is the medium of interest, exploring co-solvents or alternative non-polar solvents that are more compatible with HTS workflows could provide valuable insights. For example, dimethyl sulfoxide (B87167) (DMSO) has been successfully used in room-temperature palladium-catalyzed cross-coupling reactions, demonstrating the potential for adapting HTS to a wider range of solvent systems. scienceintheclassroom.org
Table 1: Challenges and Potential Solutions for HTS of Indanofan in Cyclohexane
| Challenge | Potential Solution | Supporting Research Finding |
| Sample Solubility | Use of co-solvents, development of novel non-polar solvent-compatible HTS platforms. | The use of N-methyl-2-pyrrolidone (NMP) has been explored for compounds with poor solubility in DMSO. scienceintheclassroom.org |
| Ionization Efficiency | Development of advanced ionization techniques for mass spectrometry suitable for non-polar analytes. | High-performance LC-MS MISER analysis enables rapid, label-free analysis of diverse products. scienceintheclassroom.org |
| Automation Compatibility | Utilization of positive-displacement pipetting robotics for handling viscous or heterogeneous mixtures. | TTP Mosquito robotics can transfer viscous solutions and suspensions of small particulates. scienceintheclassroom.org |
| Reaction Miniaturization | Adoption of nanomole-scale reaction screening to minimize reagent consumption. | Successful reactions have been run on a nanoscale (0.02 mg, 50 nmol) and scaled up by a factor of 1000. scienceintheclassroom.org |
Integration of Machine Learning and Artificial Intelligence in Predicting Indanofan's Chemical Behavior in Cyclohexane Solution
The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform our understanding of chemical systems. nyu.edu By identifying patterns in molecular behavior, ML algorithms can build a knowledge base from limited experimental data and then predict new phenomena. nyu.edu This approach is particularly valuable for complex systems like Indanofan in cyclohexane, where experimental exploration can be time-consuming and resource-intensive.
An interdisciplinary research team has already developed an ML method that can predict molecular behavior, which has significant implications for pharmaceutical development and the design of new molecules for various technologies. nyu.edu In the context of Indanofan, an ML model could be trained on a dataset of its known reactions and properties in cyclohexane. This model could then be used to predict its reactivity with different reagents, its stability under various conditions, and its potential degradation pathways.
The process would involve creating a small sample set of Indanofan's behavior in cyclohexane to train the algorithm. nyu.edu The trained "machine" could then simulate complex chemical behavior, offering predictions that can be validated against experimental results. nyu.edu This iterative process of prediction and validation would not only accelerate research but also provide deeper insights into the fundamental interactions governing Indanofan's behavior in a non-polar environment.
Exploration of Sustainable and Green Chemistry Approaches for Indanofan-Related Processes and Synthesis
The principles of green chemistry are increasingly being applied to the synthesis and processing of chemical compounds to minimize environmental impact. nih.gov For Indanofan, this involves developing more sustainable synthetic routes and exploring greener alternatives for its application and degradation. Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions to improve atom economy, and the exploration of biocatalysis.
The pharmaceutical industry has made significant strides in implementing green chemistry, with companies like Eli Lilly and Merck developing greener processes for their active pharmaceutical ingredients (APIs). pharmtech.com These efforts have resulted in substantial reductions in waste, as measured by the E-factor (kilograms of waste per kilogram of product). pharmtech.com Similar principles can be applied to the synthesis of Indanofan, focusing on solvent reduction and replacement. While cyclohexane is the solvent of interest for studying its behavior, the synthesis of Indanofan could potentially be optimized to use greener solvents or even solvent-free conditions.
Furthermore, biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Research into enzymes that can act on Indanofan or its precursors could lead to more sustainable production methods. The use of plant extracts for the synthesis of nanoparticles is another example of a green chemistry approach that could inspire novel, bio-based processes for Indanofan-related applications. ejcmpr.com
Table 2: Green Chemistry Principles and their Application to Indanofan
| Green Chemistry Principle | Application to Indanofan Processes |
| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |
| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. Exploring bio-based solvents. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks rather than depleting ones whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes. |
| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so that at the end of their function they break down into innocuous degradation products. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Development of Novel Experimental Setups for In-Situ Monitoring of Indanofan Transformations in Non-Aqueous Systems
Understanding the transformation of Indanofan in cyclohexane requires the ability to monitor the reaction in real-time. In-situ monitoring techniques provide a window into the reaction as it happens, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms. mt.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring in non-aqueous systems. mt.com
The development of novel experimental setups that integrate these spectroscopic probes into reaction vessels is a key area of research. Attenuated total reflectance (ATR) probes for FTIR and immersion probes for Raman spectroscopy can be directly inserted into the reaction mixture, providing continuous data on the concentration of reactants, products, and intermediates. spectroscopyonline.com This real-time information is crucial for optimizing reaction conditions and ensuring the robustness of the chemical process. mt.com
For photochemically induced transformations of Indanofan, specialized setups combining in-situ Raman monitoring with a light source, such as a UV LED array, can be employed. researchgate.net This allows for the study of photoisomerization and other light-induced reactions in real-time. The data collected from these in-situ experiments can be used to build kinetic models of the reaction, providing a deeper understanding of the transformation process.
Interdisciplinary Approaches to Unravel Complex Indanofan-Cyclohexane Interactions for Advanced Materials and Environmental Technologies
The interactions between Indanofan and cyclohexane, while seemingly simple, can give rise to complex behaviors with potential applications in advanced materials and environmental technologies. An interdisciplinary approach, combining chemistry, physics, materials science, and environmental science, is essential to fully explore these possibilities.
One area of interest is the potential for Indanofan-cyclohexane systems to form self-assembled structures. Host-guest interactions, where one molecule (the host) forms a complex with another molecule (the guest), can lead to the formation of nano-assemblies with unique properties. nih.gov While Indanofan and cyclohexane may not exhibit classic host-guest chemistry, understanding their intermolecular interactions is the first step toward designing more complex systems. For example, the introduction of a third component, such as a cyclodextrin-containing polymer, could mediate the formation of nano-assemblies with Indanofan in a cyclohexane medium. nih.gov
From an environmental perspective, understanding the fate of Indanofan in non-polar environments is crucial for assessing its environmental impact. Interdisciplinary research could focus on developing technologies for the detection and remediation of Indanofan in contaminated soils and water, where it may partition into non-polar microenvironments. This could involve the design of novel sorbent materials or the development of catalytic degradation processes tailored to non-aqueous systems.
Q & A
Q. What are the optimal storage conditions for Indanofan 10 µg/mL in Cyclohexane to ensure stability?
- Methodological Answer : The solution should be stored in a tightly sealed, chemically inert container (e.g., amber glass) at 2–8°C to minimize solvent evaporation and degradation. Regulatory guidelines (e.g., EU_2009_1223) recommend monitoring batch-specific expiry dates, which typically extend up to 2–3 years under controlled conditions . Cyclohexane’s flammability and volatility necessitate storage away from ignition sources and in well-ventilated areas to prevent accumulation of vapors .
Q. What safety protocols are essential when handling Indanofan in Cyclohexane?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Cyclohexane’s LC50 (60–70 mg/L in mice) indicates acute inhalation toxicity; work in fume hoods and monitor air quality to ensure concentrations remain below occupational exposure limits .
Q. Which analytical standards are recommended for quantifying Indanofan in Cyclohexane?
- Methodological Answer : Certified reference materials (CRMs) with documented traceability, such as those complying with ISO 17034, should be used. For example, product code P-988N (Indanofan standard) and DRE-LA14075000CY (ε-HCH in Cyclohexane) provide validated concentration data for cross-referencing during calibration .
Advanced Research Questions
Q. How can researchers validate the concentration of Indanofan in Cyclohexane using chromatographic techniques?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with mass spectrometry (MS) detection is recommended. For GC-MS, use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) and splitless injection at 250°C. Calibrate against CRMs (e.g., DRE-LA13212000AC , Esprocarb in Acetone) to ensure accuracy. Method validation should include spike-recovery tests (80–120% recovery) and precision checks (RSD <5%) .
Q. How can discrepancies in analytical results for Indanofan in Cyclohexane be resolved across varying GC conditions?
- Methodological Answer : Discrepancies often arise from solvent interactions or column degradation. Perform matrix-matched calibration using Cyclohexane as the solvent blank to account for matrix effects. Compare retention times and peak areas with co-eluting standards (e.g., PS18450001 , Isazofos in Cyclohexane) to identify interference. If column bleeding is suspected, condition the GC column at 300°C for 1 hour before analysis .
Q. What experimental designs are effective for assessing the photostability of Indanofan in Cyclohexane?
- Methodological Answer : Expose the solution to controlled UV light (e.g., 254 nm) in quartz cells and sample at intervals (0, 24, 48 hours). Use UV-Vis spectroscopy to track absorbance changes at Indanofan’s λmax (e.g., 220 nm). Parallel HPLC analysis quantifies degradation products. Control experiments should include dark-stored samples to isolate thermal vs. photolytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
